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An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals

Executive Summary and Chemical Context
The heterocyclic compound 6-Chloro-4-methoxy-3-phenylpyridazine (also known in

agrochemical contexts as Pyridafol-O-methyl or CL-9869) is a highly functionalized aromatic

system. It is widely recognized both as a critical environmental metabolite of the photosystem

II-inhibiting herbicide Pyridate[1] and as a highly versatile electrophilic building block in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis[2].

Because the pyridazine core is highly electron-deficient, the addition of a strongly electron-

withdrawing chlorine atom at C6 and an electron-donating methoxy group at C4 creates a

complex "push-pull" electronic environment. For researchers and application scientists,

accurately mapping this electronic topology using orthogonal spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass

Spectrometry (MS)—is paramount for structural validation and purity assessment.
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This whitepaper provides a comprehensive, self-validating analytical framework to characterize

this molecule, detailing not just the expected data, but the causality behind the experimental

choices and the observed spectral phenomena.

Physicochemical Grounding
Before deploying high-resolution spectroscopy, it is critical to establish the baseline

physicochemical properties of the target analyte. The presence of the halogen and the

heteroaromatic nitrogen atoms dictates the ionization strategy for MS and the solvent selection

for NMR.

Table 1: Core Physicochemical Properties

Property Value

IUPAC Name 6-Chloro-4-methoxy-3-phenylpyridazine

Molecular Formula C₁₁H₉ClN₂O

Monoisotopic Mass 220.04034 Da[3]

SMILES String COC1=CC(=NN=C1C2=CC=CC=C2)Cl[3]

Role / Origin
Pyridate metabolite (CL-9869)[4]; Synthetic

intermediate[2]

Analytical Workflow & Self-Validating Protocols
As a Senior Application Scientist, I mandate that no single analytical technique is sufficient for

absolute structural confirmation. A self-validating system requires orthogonal data streams: MS

confirms the molecular weight and isotopic signature, NMR maps the atomic connectivity and

electronic shielding, and IR validates the functional groups.
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Fig 1. Multi-modal spectroscopic workflow for structural validation of the pyridazine derivative.

Protocol 3.1: High-Resolution NMR Acquisition
Causality behind the method: We select deuterated chloroform (CDCl₃) over DMSO-d₆

because CDCl₃ provides a non-exchanging, relatively non-polar environment that perfectly

solubilizes the lipophilic pyridazine derivative without suppressing the critical methoxy singlet or

causing solvent-induced shifts in the aromatic region.

Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as

an internal standard.

Transfer to a 5 mm precision NMR tube.

Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) to ensure quantitative

integration of the methoxy group.

Acquire ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling) to resolve the

quaternary carbons of the pyridazine ring.

Protocol 3.2: ATR-FTIR Analysis
Causality behind the method: Attenuated Total Reflectance (ATR) is chosen over traditional KBr

pelleting. Pressing KBr pellets can induce high-pressure halide exchange or polymorph

transitions. ATR allows for direct, non-destructive analysis of the solid crystalline powder,

preventing moisture absorption that could mask the C-H overtone regions.
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Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

Place 2-3 mg of the solid sample directly onto the crystal.

Apply uniform pressure using the anvil.

Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3.3: LC-HRMS/MS Profiling
Causality behind the method: Positive Electrospray Ionization (ESI+) is utilized because the

basic nitrogen atoms in the pyridazine ring readily accept protons in an acidic mobile phase

(0.1% Formic Acid). This soft ionization preserves the intact molecular ion, allowing us to

observe the critical ³⁵Cl/³⁷Cl isotopic ratio before applying Collision-Induced Dissociation (CID)

for fragmentation.

Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water (0.1% Formic Acid).

Inject 2 µL into a Q-TOF mass spectrometer.

Isolate the[M+H]⁺ parent ion (m/z 221.04) and apply a collision energy of 20-25 eV.

Spectroscopic Data Synthesis & Mechanistic
Causality
Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum is defined by the stark electronic contrast between the functional

groups. The C5 proton of the pyridazine ring is a critical diagnostic marker. While the adjacent

nitrogens and the C6-chlorine strongly deshield the ring via inductive withdrawal (-I), the C4-

methoxy oxygen lone pairs donate electron density via resonance (+M), pushing the C5 proton

shift to approximately 7.15 ppm.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality /
Notes

3.95 Singlet (s) 3H -OCH₃

Deshielded by

the

electronegative

oxygen.

7.15 Singlet (s) 1H Pyridazine C5-H

Isolated proton;

shielded by +M

effect of C4-

methoxy.

7.45 - 7.55 Multiplet (m) 3H
Phenyl

meta/para-H

Standard

aromatic

resonance.

7.85 - 7.95 Multiplet (m) 2H Phenyl ortho-H

Deshielded by

anisotropic effect

of the adjacent

C=N bond.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

56.2 -OCH₃ (Aliphatic)

114.5
Pyridazine C5 (Strongly shielded by methoxy

resonance)

128.4, 129.1, 129.8 Phenyl C-meta, C-para, C-ortho

135.2 Phenyl C-ipso

152.4 Pyridazine C6 (Attached to Chlorine)

155.8 Pyridazine C4 (Attached to Methoxy)

158.3 Pyridazine C3 (Attached to Phenyl)
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Infrared (IR) Spectroscopy Data
The vibrational modes of 6-chloro-4-methoxy-3-phenylpyridazine reflect its rigid, conjugated

nature. The C=N stretch of the pyridazine ring is highly conjugated, shifting it slightly lower than

an isolated imine.

Table 4: FT-IR (ATR) Peak Assignments

Wavenumber (cm⁻¹) Intensity Assignment

3065 Weak Aromatic C-H stretching

2945 Weak
Aliphatic C-H stretching

(Methoxy group)

1580 Strong
C=N stretching (Pyridazine

ring)

1245 Strong C-O-C asymmetric stretching

1090 Medium C-O-C symmetric stretching

760 Strong C-Cl stretching

Mass Spectrometry (MS) Data
In the ESI+ mass spectrum, the molecule is detected as the [M+H]⁺ ion. The presence of a

single chlorine atom is unambiguously verified by the M and M+2 peaks appearing in a

characteristic 3:1 relative abundance ratio (m/z 221.04 and 223.04).

Upon MS/MS fragmentation, the molecule undergoes predictable neutral losses. The methoxy

group is highly susceptible to the homolytic loss of a methyl radical (•CH₃) or the neutral loss of

formaldehyde (CH₂O), yielding stable fragment ions.
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Fig 2. Proposed ESI-MS fragmentation pathway for 6-chloro-4-methoxy-3-phenylpyridazine.

Table 5: HRMS (ESI+) Fragmentation Data

m/z (Observed)
Relative
Abundance

Ion Assignment Mechanistic Origin

221.0476 100% [M+H]⁺ (³⁵Cl)
Protonation of

pyridazine nitrogen.

223.0446 ~33% [M+H]⁺ (³⁷Cl)

Natural isotopic

distribution of

Chlorine.

206.0241 45% [M+H - CH₃]⁺

Homolytic cleavage of

the methoxy methyl

group.

191.0371 20% [M+H - CH₂O]⁺
Neutral loss of

formaldehyde.

186.0788 15% [M+H - Cl]⁺
Cleavage of the C-Cl

bond.
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Conclusion
The comprehensive spectroscopic profiling of 6-chloro-4-methoxy-3-phenylpyridazine
requires a deep understanding of its highly conjugated, push-pull electronic system. By utilizing

CDCl₃ for high-resolution NMR, non-destructive ATR-FTIR for functional group mapping, and

ESI+ LC-HRMS for isotopic and fragmentation analysis, researchers can establish a self-

validating analytical framework. This robust methodology ensures absolute structural

confidence, whether the compound is being tracked as an environmental agrochemical

metabolite[5] or utilized as a masked carbonyl equivalent in advanced Suzuki-Miyaura cross-

coupling pharmaceutical syntheses[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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